

# Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following Pexidartinib Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Pexidartinib				
Cat. No.:	B1662808	Get Quote			

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## Introduction

**Pexidartinib** is a selective tyrosine kinase inhibitor that targets the colony-stimulating factor 1 receptor (CSF1R).[1] By inhibiting the CSF1/CSF1R signaling pathway, **pexidartinib** effectively modulates the tumor microenvironment by targeting tumor-associated macrophages (TAMs), which play a crucial role in tumor progression, angiogenesis, and immune suppression.[1][2] Flow cytometry is an indispensable tool for elucidating the nuanced effects of **pexidartinib** on various immune cell populations within the tumor and peripheral tissues. These application notes provide a detailed protocol and data presentation guidelines for the flow cytometric analysis of immune cells post-**pexidartinib** treatment.

## **Data Presentation**

The following table summarizes the quantitative changes in immune cell populations observed in preclinical models following **pexidartinib** treatment, as determined by flow cytometry.



Immune Cell Population	Marker Profile	Model System	Treatment Group	Change from Control	Reference
Tumor- Associated Macrophages (TAMs)	CD45+CD11 b+CD206+	Osteosarcom a Xenograft	Pexidartinib	Depleted	[2]
CD8+ T Cells	CD45+CD3+ CD8+	Osteosarcom a Xenograft	Pexidartinib	Enhanced Infiltration	[2]
Regulatory T Cells (Tregs)	FOXP3+	Osteosarcom a Xenograft	Pexidartinib	Depleted	[2]
Regulatory T Cells (Tregs)	CD25+FOXP 3+CD4+ of total CD45+	Lung Adenocarcino ma Model	Pexidartinib	77.8% decrease	
CD8+/Treg Ratio	Lung Adenocarcino ma Model	Pexidartinib	Increased		-

# **Experimental Protocols**

This section outlines a comprehensive protocol for the preparation and flow cytometric analysis of immune cells from tumor tissue following **pexidartinib** treatment.

- 1. Tumor Tissue Dissociation
- Objective: To obtain a single-cell suspension from solid tumor tissue.
- Materials:
  - Freshly excised tumor tissue
  - RPMI 1640 medium
  - Collagenase Type IV (1 mg/mL)



- DNase I (100 U/mL)
- Fetal Bovine Serum (FBS)
- 70 μm cell strainer
- Phosphate Buffered Saline (PBS)
- Procedure:
  - Mince the tumor tissue into small pieces (1-2 mm³) in a petri dish containing RPMI 1640.
  - Transfer the minced tissue to a 50 mL conical tube containing a digestion solution of RPMI 1640, Collagenase Type IV, and DNase I.
  - Incubate at 37°C for 30-60 minutes with gentle agitation.
  - Quench the digestion by adding RPMI 1640 with 10% FBS.
  - Filter the cell suspension through a 70 μm cell strainer into a fresh 50 mL conical tube.
  - Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
  - Resuspend the cell pellet in an appropriate buffer (e.g., PBS with 2% FBS) for cell counting and staining.
- 2. Red Blood Cell Lysis (Optional)
- Objective: To remove red blood cells from the single-cell suspension.
- Materials:
  - ACK Lysis Buffer
- Procedure:
  - Resuspend the cell pellet in 1 mL of ACK Lysis Buffer.
  - Incubate for 5 minutes at room temperature.



- Add 10 mL of PBS to stop the lysis reaction.
- Centrifuge at 300 x g for 5 minutes and discard the supernatant.

### 3. Antibody Staining

- Objective: To label specific immune cell populations with fluorescently conjugated antibodies.
- Materials:
  - Single-cell suspension
  - Fc block (e.g., anti-CD16/32)
  - Fluorochrome-conjugated antibodies (see table below for a suggested panel)
  - Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

#### Suggested Antibody Panel:

Target	Fluorochrome	Clone	Purpose
CD45	PerCP-Cy5.5	30-F11	Pan-leukocyte marker
CD11b	APC	M1/70	Myeloid cell marker
F4/80	PE	ВМ8	Macrophage marker
CD206	FITC	C068C2	M2-like macrophage marker
CD3	PE-Cy7	145-2C11	T cell marker
CD4	APC-Cy7	GK1.5	Helper T cell marker
CD8a	BV421	53-6.7	Cytotoxic T cell marker

| Foxp3 | Alexa Fluor 647 | FJK-16s | Regulatory T cell marker |

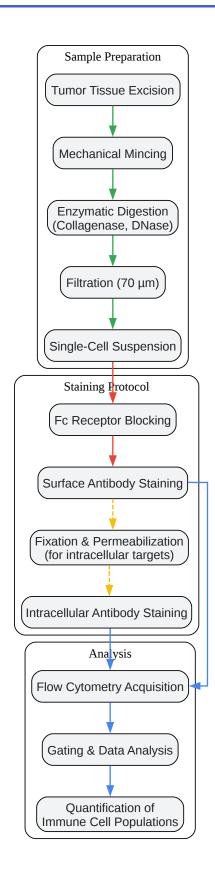


#### Procedure:

- Resuspend the cells in Flow Cytometry Staining Buffer.
- Block non-specific antibody binding by incubating the cells with Fc block for 10-15 minutes on ice.
- Add the cocktail of surface staining antibodies and incubate for 30 minutes on ice in the dark.
- Wash the cells twice with Flow Cytometry Staining Buffer.
- For intracellular staining (e.g., Foxp3), fix and permeabilize the cells using a commercially available fixation/permeabilization buffer kit according to the manufacturer's instructions.
- Incubate with the intracellular antibody for 30 minutes on ice in the dark.
- Wash the cells twice with permeabilization buffer.
- Resuspend the final cell pellet in Flow Cytometry Staining Buffer for analysis.
- 4. Flow Cytometry Acquisition and Analysis
- Objective: To acquire and analyze the stained cell populations.
- Procedure:
  - Acquire the samples on a flow cytometer equipped with the appropriate lasers and filters.
  - Use compensation controls (single-stained beads or cells) to correct for spectral overlap.
  - Analyze the data using appropriate software (e.g., FlowJo, FCS Express). A suggested gating strategy is provided in the diagrams below.

## **Visualizations**

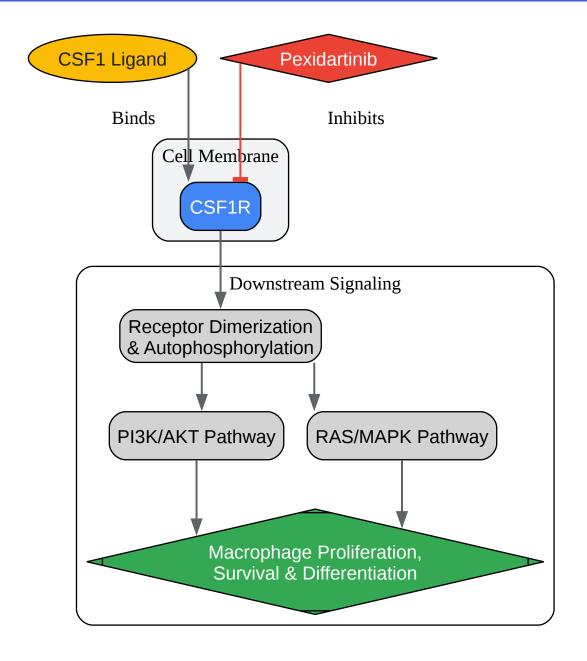




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Caption: Experimental workflow for flow cytometry analysis.





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Caption: **Pexidartinib**'s inhibition of the CSF1R signaling pathway.

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## References



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